molecular formula C14H20N2O3 B13783523 Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate CAS No. 885268-75-7

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B13783523
CAS No.: 885268-75-7
M. Wt: 264.32 g/mol
InChI Key: XLZXEVHFVUFXMG-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzo oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-one with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo oxazine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate (CAS No. 885268-75-7) is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound belongs to the class of benzoxazines, which have shown promise in various therapeutic applications, including oncology.

  • Molecular Formula: C14H20N2O3
  • Molecular Weight: 264.32 g/mol
  • Structure: The compound features a tert-butyl group, an amino group, and a benzoxazine ring, contributing to its unique biological profile.

Inhibition of CDK9

Recent studies have highlighted the role of CDK9 as a therapeutic target in hematologic malignancies. This compound has been identified as a selective CDK9 inhibitor. This inhibition leads to a decrease in the expression of Mcl-1 and c-Myc, two proteins critical for cell survival and proliferation in cancer cells.

In vitro studies demonstrated that treatment with this compound resulted in:

  • Apoptosis Induction: A significant increase in apoptotic markers was observed in Mcl-1-dependent tumor cell lines.
  • Dose-Dependent Effects: Short-term treatments showed a rapid decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), indicating effective transcriptional inhibition .

Antitumor Efficacy

The antitumor efficacy of the compound was evaluated using xenograft models derived from various hematological tumors. The results indicated:

  • Significant Tumor Reduction: Intermittent dosing of the compound led to substantial tumor growth inhibition.
  • Pharmacokinetic Properties: The compound exhibited favorable pharmacokinetic properties suitable for intravenous administration, enhancing its potential clinical applicability .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and findings related to this compound compared to other known CDK9 inhibitors.

Compound NameMechanism of ActionTargetEfficacy in Hematologic TumorsReference
This compoundCDK9 InhibitionCDK9Significant tumor reduction in xenograft models
Compound A (e.g., Flavopiridol)CDK9 InhibitionCDK9Moderate efficacy; broader spectrum
Compound B (e.g., Dinaciclib)CDK9 InhibitionCDK9High efficacy; toxicity concerns

Case Studies

Case Study 1: Hematologic Malignancies
In a study focusing on acute myeloid leukemia (AML), this compound was administered to xenograft models. Results showed:

  • Enhanced Survival Rates: Mice treated with the compound exhibited prolonged survival compared to controls.
  • Mechanistic Insights: Analysis revealed downregulation of anti-apoptotic proteins and cell cycle arrest at G1 phase .

Case Study 2: Solid Tumors
Another investigation assessed the compound's effects on solid tumor models. Key findings included:

  • Tumor Shrinkage: Notable reduction in tumor size was observed within weeks of treatment.
  • Biomarker Changes: Alterations in biomarkers associated with cell proliferation were documented, supporting the compound's mechanism of action .

Properties

CAS No.

885268-75-7

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 8-amino-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-9-8-16(13(17)19-14(2,3)4)11-7-5-6-10(15)12(11)18-9/h5-7,9H,8,15H2,1-4H3

InChI Key

XLZXEVHFVUFXMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC(=C2O1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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